2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZARGANCKUBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate electrophile to introduce the 2-(p-tolyl)ethyl group.
Chlorination: The intermediate product is then chlorinated to introduce the 2-chloro group.
Amidation: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the p-tolyl moiety.
Reduction: Reduction reactions can occur at the benzamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a tool compound in biological studies to investigate receptor interactions.
Medicine: Potential therapeutic agent for conditions where benzamide derivatives are effective.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzamide derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Effects
Substituent Variations on the Benzamide Core
2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide :
Replacing the chloro group with a methoxy substituent results in a significantly higher IC50 value (19,952.62 nM) against potassium/sodium hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 4, indicating reduced potency compared to the chloro analog . This highlights the importance of the chloro group for target affinity.2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide (WDR5-0102) :
The addition of a nitro group at the 5-position of the phenyl ring enhances its role as a WDR5 inhibitor, with applications in cancer research. This modification demonstrates how electron-withdrawing groups can fine-tune target specificity .
Modifications in the Piperazine Substituent
- However, the ketone in the ethyl chain may reduce metabolic stability compared to the unmodified ethyl linker in the target compound .
2-Chloro-N-[2-(4-benzyl-1-piperazinyl)ethyl]benzamide :
The benzyl group on piperazine increases lipophilicity, which could enhance central nervous system (CNS) activity. This contrasts with the 4-methyl group in the target compound, which balances lipophilicity and solubility .
Core Scaffold Replacements
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) :
Replacing the benzamide with a benzothiazole ring shifts activity toward different targets, such as β-ketoacyl ACP synthase I (MtKasA) in tuberculosis research. This underscores the versatility of piperazine-containing scaffolds in drug design .
Pharmacological Data and Structure-Activity Relationships (SAR)
Key SAR Insights :
- Chloro vs. Alkoxy Groups : The chloro substituent on the benzamide core enhances target affinity compared to methoxy or ethoxy groups.
- Piperazine Substitutions : Bulky groups (e.g., phenyl, benzyl) improve lipophilicity but may reduce solubility. Methyl groups offer a balance between activity and pharmacokinetics.
- Linker Modifications : Ketones or extended chains (e.g., cyclohexyl) can either enhance or diminish activity depending on the target’s binding pocket requirements.
Biological Activity
The compound 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a derivative of benzamide and belongs to the class of organic compounds known as n-arylpiperazines. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 354.9 g/mol. The structure includes a chloro group, a piperazine moiety, and a benzamide backbone, which are critical for its biological interactions.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzamide have been studied for their ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation and survival.
Table 1: Biological Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Hsp90 Inhibition |
| Compound B | HeLa | 15 | Apoptosis Induction |
| This compound | A549 | TBD | TBD |
Note: TBD = To Be Determined
2. Neuropharmacological Activity
The compound has also been investigated for its effects on dopamine receptors, particularly the D3 receptor. Studies have shown that similar piperazine derivatives can selectively activate D3 receptors without significantly affecting D2 receptors, suggesting potential applications in treating neuropsychiatric disorders.
Table 2: Receptor Activity Comparison
| Compound Name | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) |
|---|---|---|
| Compound C | 50 | >1000 |
| Compound D | 30 | >1000 |
| This compound | TBD | TBD |
3. Antibacterial and Antifungal Activity
Preliminary studies suggest that compounds with similar structures may exhibit antibacterial properties against gram-positive bacteria. For example, some derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli.
Table 3: Antibacterial Activity
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Compound E | S. aureus | 50 |
| Compound F | E. coli | 75 |
| This compound | TBD |
Case Studies
- Case Study on Neuroprotection : A study involving piperazine derivatives demonstrated their protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that these compounds could mitigate neurodegeneration, highlighting their potential in treating conditions like Parkinson's disease.
- Case Study on Cancer Therapy : In vitro studies on various cancer cell lines showed that benzamide derivatives could induce apoptosis and inhibit cell proliferation, suggesting their utility as therapeutic agents in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, a hydrazine-mediated deprotection step (e.g., removal of isoindole-1,3-dione protecting groups) under reflux in ethanol at 70°C for 4 hours has been reported for structurally similar compounds . Yield optimization may involve adjusting stoichiometric ratios (e.g., 5 equivalents of hydrazine), solvent polarity, or catalyst use. Chromatographic purification (normal phase, 10% methanol/0.1% NH₄OH) is recommended for isolating intermediates .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methylpiperazinyl and chlorophenyl groups).
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass 438.1420 for related derivatives) .
Q. How do solubility and stability profiles vary under different pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in DMSO (for in vitro assays) or aqueous buffers (pH 4–9) with co-solvents like PEG-400. Piperazine-containing analogs show improved solubility in acidic media due to protonation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Chlorobenzamide derivatives are prone to hydrolysis under alkaline conditions; lyophilization or storage at -20°C in inert atmospheres is advised .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets (e.g., enzymes, receptors) of this compound?
- Methodological Answer :
- Target Fishing : Use computational docking (e.g., AutoDock Vina) to prioritize bacterial enzymes like acps-PPTase, which are critical for lipid biosynthesis .
- Biochemical Assays : Competitive binding studies (e.g., SPR or ITC) against known PPTase inhibitors. For receptor targets (e.g., P2X7), measure ATP-induced IL-1β release in dog receptor homologs .
- Proteomics : SILAC-based affinity pull-down assays to identify interacting proteins in bacterial lysates .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus), cell line passage number, and ATP concentration in cytotoxicity assays .
- Metabolomic Profiling : Compare compound effects on bacterial vs. mammalian metabolic pathways (e.g., LC-MS-based metabolomics to track lipid biosynthesis inhibition) .
- Structural Analogs : Test derivatives (e.g., trifluoromethyl vs. nitro substitutions) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are recommended for SAR studies to enhance selectivity for bacterial targets over human receptors?
- Methodological Answer :
- Fragment-Based Design : Replace the 4-methylpiperazinyl group with smaller heterocycles (e.g., piperidine or morpholine) to reduce off-target binding .
- Pharmacophore Modeling : Prioritize substituents that increase electrostatic complementarity with bacterial PPTase active sites (e.g., chloro groups for hydrophobic pockets) .
- In Vivo Toxicity Screening : Use zebrafish models to assess CNS penetration and acute toxicity (LC₅₀) of lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
